3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile
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Overview
Description
3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile is a synthetic organic compound characterized by the presence of an iodomethyl group, a nonafluoropentyl chain, and a pyrrolidine ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents like iodomethane (CH3I) under basic conditions.
Attachment of the Nonafluoropentyl Chain: The nonafluoropentyl chain can be attached through nucleophilic substitution reactions, using a suitable fluorinated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodinated alcohols or aldehydes.
Reduction: Reduction reactions could target the nitrile group, converting it to primary amines.
Substitution: The iodomethyl group is susceptible to nucleophilic substitution, where the iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under basic or neutral conditions.
Major Products
Oxidation: Iodinated alcohols or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Fluorinated Compounds: Its nonafluoropentyl chain makes it valuable in the study of fluorinated organic compounds.
Biology and Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for increased metabolic stability.
Biological Probes: Its unique structure may be useful in the design of biological probes for imaging or diagnostic purposes.
Industry
Materials Science: The compound’s fluorinated chain could impart unique properties to materials, such as increased hydrophobicity or chemical resistance.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nonafluoropentyl chain could enhance binding affinity or selectivity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile: Similar structure but with a bromomethyl group instead of iodomethyl.
3-(Chloromethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile: Similar structure but with a chloromethyl group instead of iodomethyl.
Uniqueness
The presence of the iodomethyl group in 3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile may confer unique reactivity compared to its brominated or chlorinated analogs. Iodine is a better leaving group, which can make the compound more reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F9IN2/c12-8(13,9(14,15)10(16,17)11(18,19)20)1-6-3-23(5-22)4-7(6)2-21/h6-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXHMXLRSWWUDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C#N)CI)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F9IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371563 |
Source
|
Record name | 3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231285-91-9 |
Source
|
Record name | 3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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